![molecular formula C13H12F2N4O2S B2561007 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 1788676-52-7](/img/structure/B2561007.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer treatment.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Imidazole derivatives exhibit promising antibacterial and antifungal properties. Researchers have explored their potential as therapeutic agents against microbial infections. By modifying the imidazole scaffold, novel compounds can be designed to combat drug-resistant strains .
Anticancer Activity
Imidazole-containing compounds have been investigated for their antitumor effects. Researchers explore their impact on cancer cell growth, apoptosis, and angiogenesis. The compound’s structural features may contribute to its cytotoxicity against cancer cells .
Anti-Inflammatory Agents
Imidazole-based molecules have shown anti-inflammatory activity. They may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for managing inflammatory diseases .
Antiviral Properties
Certain imidazole derivatives exhibit antiviral activity. Researchers have explored their efficacy against viral infections, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antidiabetic Potential
Imidazole-containing compounds have been studied for their impact on glucose metabolism and insulin sensitivity. Their ability to modulate key pathways involved in diabetes management makes them interesting targets for drug development .
Ulcerogenic Activity
Imidazole derivatives have been investigated for their potential to induce ulcers. Understanding their ulcerogenic effects is crucial for assessing safety profiles and optimizing drug design .
These applications highlight the versatility of imidazole-based compounds, including the one you’ve mentioned. Researchers continue to explore novel derivatives and evaluate their pharmacological properties. If you’d like more detailed information on any specific application, feel free to ask .
Mécanisme D'action
Target of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that has been synthesized and evaluated for its potential therapeutic effects Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including the ph and polarity of their environment .
Propriétés
IUPAC Name |
3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-11-2-1-10(9-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYDWMDMLSIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.